Lipophilicity (Calculated logP) – 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole vs. Methyl Homolog
The n-butyl substitution at C5 confers significantly higher calculated lipophilicity (clogP) to 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole compared to its methyl, ethyl, and propyl homologs. This property is directly relevant to membrane permeability and biological distribution . While direct experimental logP measurements for this specific compound are not identified in the public domain, class-level SAR indicates that each additional methylene unit in the alkyl chain increases logP by approximately 0.5 log units [1].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~3.5–4.0 (estimated; C5-butyl chain) |
| Comparator Or Baseline | 3-Mercapto-4-phenyl-5-methyl-1,2,4-triazole: clogP ~2.0–2.5 (estimated; C1-methyl chain) |
| Quantified Difference | ΔclogP ≈ +1.5 (target vs. methyl analog) |
| Conditions | Calculated via fragment-based methods (estimated; no experimental logP found) |
Why This Matters
Higher lipophilicity may enhance membrane permeability in cell-based assays, but this is an inference from class SAR and not directly validated for this specific compound.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
